

Biophysical Properties of DSPC Lipid Bilayers: A Technical Guide

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Compound of Interest

Compound Name: 18:0 DAP
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Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid of significant interest in the fields of biophysics and pharmaceutical sciences. Its well-defined and stable nature, characterized by two 18-carbon stearoyl acyl chains, makes it an ideal component for creating model membranes and a cornerstone in the formulation of liposomal drug delivery systems. The high phase transition temperature (T_m) of DSPC, approximately 55°C, ensures the formation of rigid and stable bilayers at physiological temperatures, which is critical for controlling drug release and enhancing in vivo stability.^[1] This guide provides an in-depth overview of the core biophysical properties of DSPC bilayers, detailed experimental methodologies for their characterization, and logical workflows for their study.

Quantitative Biophysical Data

The physical state and properties of DSPC bilayers are highly dependent on temperature. Below its main phase transition temperature, DSPC exists in a tightly packed, ordered gel phase ($L\beta'$). Above this temperature, it transitions into a disordered, fluid liquid-crystalline phase ($L\alpha$). An intermediate "ripple" phase ($P\beta'$) is also observed during this transition. The key biophysical parameters that define these states are summarized below.

Table 1: Thermodynamic Properties of DSPC Bilayers

Property	Symbol	Value	Unit	Description
Main Transition Temperature	T _m	54.8 - 55.6	°C	The peak temperature of the main chain-melting transition from the ripple gel (Pβ') to the liquid-crystalline (Lα) phase. [1] [2] [3]
Pre-transition Temperature	T _p	~50.5	°C	The temperature of the transition from the lamellar gel (Lβ') to the ripple (Pβ') phase. [2]
Main Transition Enthalpy	ΔH _m	33 - 44	kJ/mol	The energy absorbed during the main phase transition, reflecting a significant change in acyl chain conformation and molecular packing. [4]
Pre-transition Enthalpy	ΔH _p	~4.2	kJ/mol	The energy absorbed during the transition from the lamellar gel to the ripple phase.

Table 2: Structural and Mechanical Properties of DSPC Bilayers

Property	Symbol	Gel Phase (L β)	Fluid Phase (L α)	Unit	Conditions
Membrane Thickness	d_m	6.2 \pm 0.1	5.1 \pm 0.1	nm	SANS
d_H	~4.7	~3.8	nm	X-ray (Headgroup-Headgroup) [5]	
Area per Lipid	A_L	~0.47	~0.64	nm ²	X-ray / MD Simulations[6]
Bending Rigidity	K_c	(5.0 \pm 2.4) x 10 ⁻²⁰	-	J	295 K (Flicker Noise Spectroscopy) [7][8]
3.74 x 10 ⁻²⁰	-	J	295 K (MD Simulations) [7][8]		
Area Compressibility Modulus	K_A	0.57	~0.25	N/m	295 K (MD Simulations) [7][8]
Water Permeability Coefficient	P_f	Low	High	μ m/s	Permeability is significantly lower in the gel phase compared to the fluid phase due to tighter lipid packing.[9]

Core Experimental Protocols

Characterizing the biophysical properties of DSPC bilayers requires a suite of specialized techniques. Below are detailed protocols for three fundamental methods.

Liposome Preparation via Thin-Film Hydration and Extrusion

This is the most common method for producing unilamellar vesicles (liposomes) with a defined size, suitable for most characterization techniques.

Materials:

- DSPC powder
- Chloroform or a 2:1 chloroform:methanol mixture
- Hydration buffer (e.g., Phosphate-Buffered Saline, PBS)
- Round-bottom flask
- Rotary evaporator
- Vacuum pump
- Water bath or heating block
- Liposome extruder with heating block
- Polycarbonate membranes (e.g., 100 nm pore size)
- Syringes

Protocol:

- Lipid Film Formation:

1. Dissolve a known quantity of DSPC powder in the organic solvent within a round-bottom flask.
 2. Attach the flask to a rotary evaporator.
 3. Submerge the flask in a water bath heated to 60-65°C (above DSPC's T_m).
 4. Rotate the flask under reduced pressure to evaporate the solvent, creating a thin, uniform lipid film on the flask's inner wall.
 5. Dry the film further under high vacuum for at least 2 hours to remove all residual solvent.
- Hydration:
 1. Pre-heat the hydration buffer to 60-65°C.
 2. Add the warm buffer to the flask containing the dried lipid film.
 3. Agitate the flask by vortexing or shaking in the heated water bath for 30-60 minutes. This process detaches the lipid film and results in the formation of a milky suspension of multilamellar vesicles (MLVs).
 - Extrusion (Size Reduction):
 1. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
 2. Equilibrate the extruder's heating block to 60-65°C.
 3. Load the MLV suspension into one of the extruder's syringes.
 4. Pass the suspension through the membrane to the second syringe. Repeat this process for an odd number of passes (e.g., 11 to 21 times).
 5. The resulting translucent suspension contains large unilamellar vesicles (LUVs) with a diameter close to the membrane pore size.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the phase transitions of the lipid bilayer, allowing for the precise determination of T_p and T_m and their associated enthalpies (ΔH).^[1]

Materials:

- DSPC liposome suspension
- Hydration buffer (for reference)
- DSC instrument
- Hermetic DSC pans (e.g., aluminum)

Protocol:

- Sample Preparation:
 1. Accurately pipette a known volume (e.g., 10-20 μL) of the DSPC liposome suspension into a DSC sample pan.
 2. Pipette an identical volume of the pure hydration buffer into a reference pan.
 3. Hermetically seal both pans.
- Instrument Setup and Measurement:
 1. Place the sample and reference pans into the calorimeter cell.
 2. Equilibrate the system at a starting temperature well below the pre-transition (e.g., 25°C).
 3. Initiate a heating scan at a controlled rate (e.g., 1°C/min) up to a temperature well above the main transition (e.g., 70°C).
 4. Record the differential heat flow between the sample and reference as a function of temperature.
 5. Perform a cooling scan at the same rate to check for reversibility.

6. Run at least two consecutive heating/cooling cycles to ensure the reproducibility of the thermogram.
- Data Analysis:
 1. Analyze the heating scan thermogram. The peaks correspond to the pre-transition and main transition.
 2. Determine the onset and peak temperatures (T_p and T_m) for each transition.
 3. Calculate the transition enthalpy (ΔH) by integrating the area under each peak and normalizing for the lipid concentration.

Structural Analysis by Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structural parameters of the lipid bilayer, such as membrane thickness and area per lipid.[6]

Materials:

- Concentrated DSPC liposome suspension
- SAXS instrument with a temperature-controlled sample holder
- Quartz capillary tubes

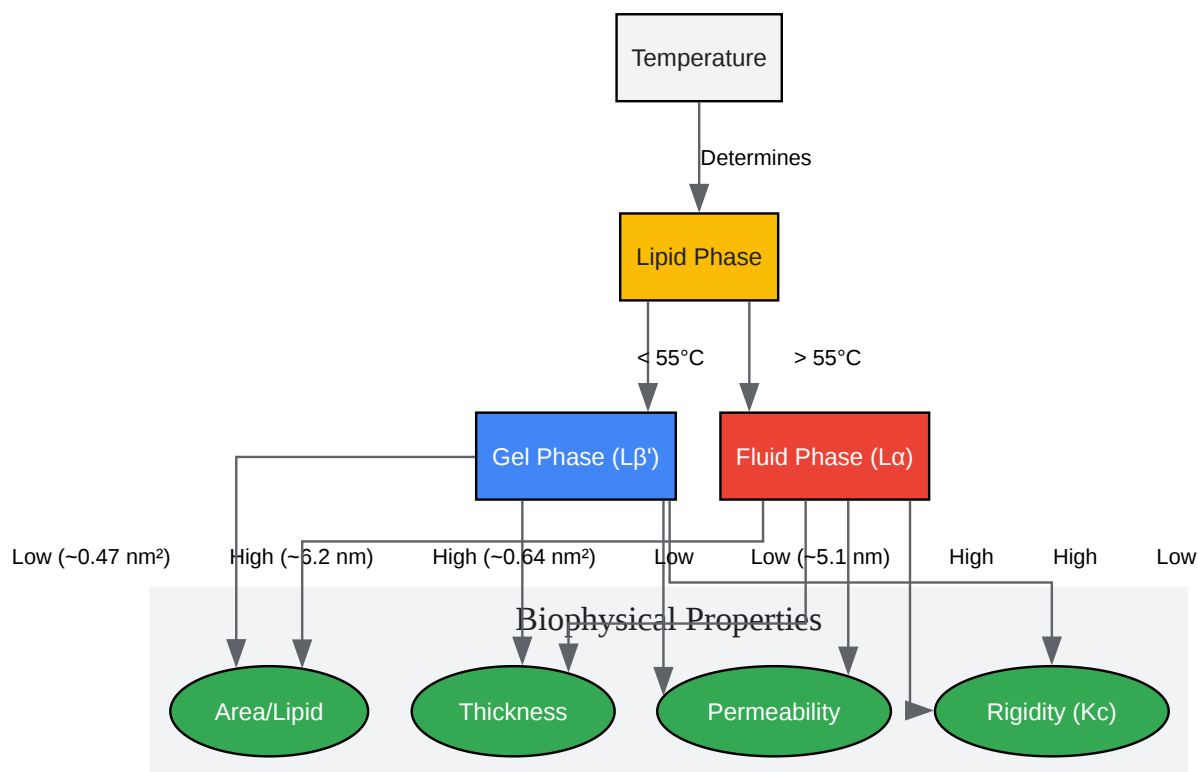
Protocol:

- Sample Preparation:
 1. Load the concentrated liposome suspension into a thin-walled quartz capillary tube.
 2. Seal the capillary to prevent dehydration.
- Instrument Setup and Measurement:
 1. Mount the capillary in the temperature-controlled sample holder of the SAXS instrument.

2. Equilibrate the sample to the desired temperature (e.g., 25°C for the gel phase or 60°C for the fluid phase).
 3. Expose the sample to a collimated X-ray beam and collect the scattering pattern on a 2D detector.
- Data Analysis:
 1. Radially average the 2D scattering pattern to obtain a 1D intensity profile as a function of the scattering vector, q .
 2. For multilamellar vesicles, the position of the Bragg peaks can be used to determine the lamellar repeat distance (d-spacing).
 3. For unilamellar vesicles, the scattering form factor is analyzed using electron density profile models.
 4. By fitting the data to appropriate models, key structural parameters like the headgroup-to-headgroup thickness (d_{HH}) and the hydrocarbon core thickness ($2d_C$) can be determined.
 5. The area per lipid (A_L) can be calculated from the bilayer volume (V_L) and the hydrocarbon thickness using the formula: $A_L = 2 * V_L(\text{chains}) / 2d_C$.

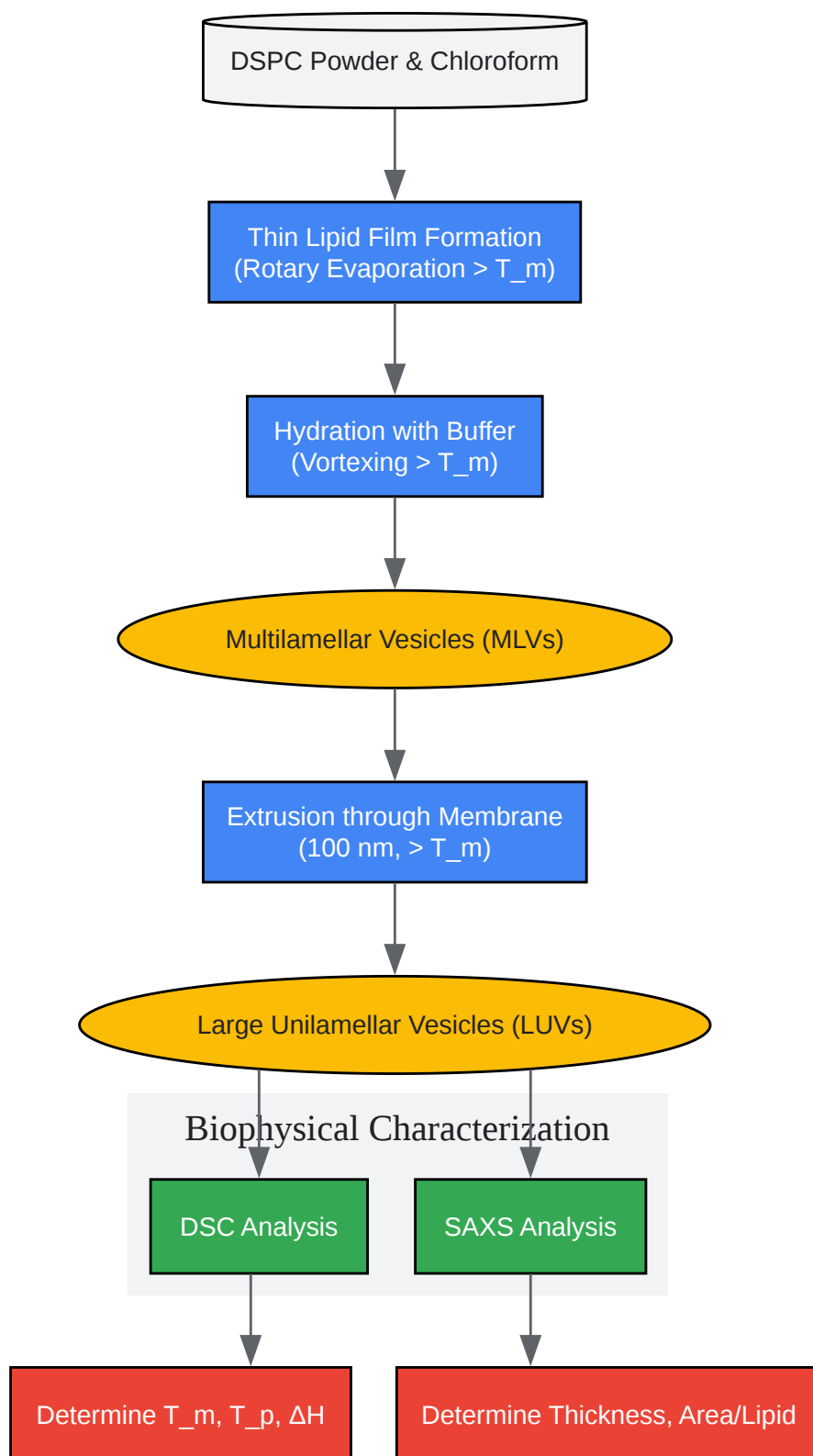
Visualizations: Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the logical relationships between the biophysical properties of DSPC and the experimental workflows used to study them.



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Caption: Relationship between temperature, lipid phase, and key biophysical properties of a DSPC bilayer.



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Caption: Experimental workflow for DSPC liposome preparation and biophysical characterization.

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